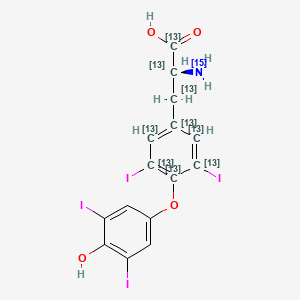

L-Thyroxine-13C6,15N

Description

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-LPIUGHGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Isotopic Signature: A Technical Guide to the Molecular Weight of L-Thyroxine-¹³C₆,¹⁵N

For Immediate Release

[City, State] – In the landscape of advanced scientific research and drug development, the precise understanding of molecular structures and their isotopically labeled analogues is paramount. This technical guide provides a definitive analysis of the molecular weight of L-Thyroxine-¹³C₆,¹⁵N, an isotopically enriched variant of the crucial thyroid hormone, L-Thyroxine. This information is critical for researchers employing stable isotope labeling in metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification.

Foundational Molecular Structure

L-Thyroxine, a key hormone produced by the thyroid gland, possesses the standard molecular formula C₁₅H₁₁I₄NO₄[1]. Its molecular structure is fundamental to its biological activity and serves as the basis for calculating its molecular weight.

Isotopic Enrichment: A Tool for Precision

The subject of this guide, L-Thyroxine-¹³C₆,¹⁵N, is a specialized molecule where six carbon atoms and one nitrogen atom have been replaced with their heavier, stable isotopes, Carbon-13 and Nitrogen-15, respectively. This isotopic labeling provides a distinct mass signature, enabling researchers to trace and differentiate the labeled molecule from its endogenous counterparts.

Calculation of Molecular Weights

The molecular weight of both the standard and the isotopically labeled L-Thyroxine is determined by the sum of the atomic masses of their constituent atoms. For the highest accuracy, the monoisotopic masses of the most abundant or specified isotopes are utilized.

Standard Atomic Masses

The following standard atomic masses of the constituent elements are used for the calculation of the unlabeled L-Thyroxine molecular weight:

| Element | Symbol | Standard Atomic Weight (u) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Iodine | I | 126.904 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999 |

Isotopic Atomic Masses

For the calculation of the labeled L-Thyroxine variant, the specific atomic masses of the stable isotopes are required:

| Isotope | Symbol | Atomic Mass (u) |

| Carbon-12 | ¹²C | 12.000000 (by definition)[2] |

| Carbon-13 | ¹³C | 13.003355[3][4] |

| Nitrogen-14 | ¹⁴N | 14.003074 |

| Nitrogen-15 | ¹⁵N | 15.000109[5][6] |

| Hydrogen-1 | ¹H | 1.007825 |

| Iodine-127 | ¹²⁷I | 126.904473 |

| Oxygen-16 | ¹⁶O | 15.994915 |

Molecular Weight Determination

A detailed breakdown of the molecular weight calculations for both standard L-Thyroxine and its isotopically labeled form is presented below.

L-Thyroxine (Standard)

The molecular formula for standard L-Thyroxine is C₁₅H₁₁I₄NO₄. Its molecular weight is calculated as follows:

(15 × 12.011) + (11 × 1.008) + (4 × 126.904) + (1 × 14.007) + (4 × 15.999) = 776.87 g/mol [1][7]

L-Thyroxine-¹³C₆,¹⁵N

For L-Thyroxine-¹³C₆,¹⁵N, the molecular formula reflecting the isotopic enrichment is (¹³C)₆(¹²C)₉H₁₁I₄(¹⁵N)O₄. The calculation is adjusted to incorporate the masses of the heavy isotopes:

(6 × 13.003355) + (9 × 12.000000) + (11 × 1.007825) + (4 × 126.904473) + (1 × 15.000109) + (4 × 15.994915) = 783.74 g/mol

Summary of Quantitative Data

The following table provides a clear comparison of the molecular weights of standard L-Thyroxine and its isotopically labeled analogue.

| Compound | Molecular Formula | Calculation | Molecular Weight ( g/mol ) |

| L-Thyroxine | C₁₅H₁₁I₄NO₄ | (15 × 12.011) + (11 × 1.008) + (4 × 126.904) + (1 × 14.007) + (4 × 15.999) | 776.87 |

| L-Thyroxine-¹³C₆,¹⁵N | (¹³C)₆(¹²C)₉H₁₁I₄(¹⁵N)O₄ | (6 × 13.003355) + (9 × 12.000000) + (11 × 1.007825) + (4 × 126.904473) + (1 × 15.000109) + (4 × 15.994915) | 783.74 |

Experimental Workflow Visualization

To illustrate the logical process of determining the molecular weight of an isotopically labeled compound, the following workflow diagram is provided.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Carbon-12 - Wikipedia [en.wikipedia.org]

- 3. Carbon-13 - Wikipedia [en.wikipedia.org]

- 4. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

- 5. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 6. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

A Comprehensive Technical Guide to the Synthesis and Purification of L-Thyroxine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis and purification of isotopically labeled L-Thyroxine-¹³C₆,¹⁵N. This labeled compound is an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry-based assays. This document outlines a detailed synthetic pathway starting from labeled L-Tyrosine, robust purification protocols, and a summary of the relevant biological signaling cascade.

Synthesis of L-Thyroxine-¹³C₆,¹⁵N

The synthesis of L-Thyroxine-¹³C₆,¹⁵N commences with commercially available L-Tyrosine-¹³C₆,¹⁵N, incorporating the isotopic labels in the phenyl ring and the amino group. The synthetic strategy involves a series of protection, iodination, coupling, and deprotection steps to construct the complex thyroxine molecule while preserving the stereochemistry of the chiral center.

A key step in this synthesis is the formation of the diaryl ether bond, which is typically achieved through a copper-catalyzed Ullmann condensation. The iodination of the aromatic rings is another critical transformation, often accomplished using reagents like N-iodosuccinimide or iodine monochloride.

Synthetic Pathway

The overall synthetic scheme is depicted below. The process begins with the protection of the amino and carboxyl groups of L-Tyrosine-¹³C₆,¹⁵N, followed by di-iodination of the phenol ring. The resulting intermediate is then coupled with a second iodinated phenol derivative via an Ullmann-type reaction. Finally, deprotection of the protecting groups yields the target molecule, L-Thyroxine-¹³C₆,¹⁵N.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on specific laboratory conditions and starting material purity.

Step 1: Protection of L-Tyrosine-¹³C₆,¹⁵N

-

Esterification: Suspend L-Tyrosine-¹³C₆,¹⁵N (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

-

N-protection: Dissolve the methyl ester hydrochloride in a suitable solvent such as dichloromethane. Add a base, for example, triethylamine (2.5 eq), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with aqueous acid, bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected methyl ester of L-Tyrosine-¹³C₆,¹⁵N.[1]

Step 2: Di-iodination of the Phenolic Ring

-

Dissolve the protected L-Tyrosine-¹³C₆,¹⁵N (1.0 eq) in a suitable solvent like methanol or a mixture of water and an organic solvent.

-

Add iodine (2.2 eq) and a mild oxidizing agent such as hydrogen peroxide (30% solution, 2.5 eq) to the solution.[1]

-

Stir the reaction at room temperature for 24 hours, monitoring by TLC or HPLC.

-

Upon completion, quench the excess iodine with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the di-iodinated intermediate.

Step 3: Ullmann Condensation

-

In a reaction vessel, combine the di-iodinated tyrosine derivative (1.0 eq), an appropriately substituted phenol (e.g., 4-methoxyphenol, 1.5 eq), a copper(I) catalyst (e.g., CuI, 0.1-0.2 eq), a ligand (e.g., N,N-dimethylglycine), and a base (e.g., cesium carbonate or potassium phosphate, 2.0 eq) in an anhydrous, high-boiling point solvent like DMF or toluene.[2]

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 100 to 150 °C for 12-24 hours.

-

Monitor the reaction progress by HPLC.

-

After completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.

-

Wash the filtrate with aqueous acid and brine. Dry the organic layer and concentrate to give the crude coupled product.

Step 4: Iodination of the Second Aromatic Ring

-

Dissolve the product from the Ullmann condensation in a suitable solvent.

-

Add an iodinating agent such as N-iodosuccinimide (NIS) (2.2 eq).

-

Stir the reaction at room temperature until completion, as monitored by HPLC.

-

Work up the reaction by washing with aqueous sodium thiosulfate and brine.

-

Dry the organic phase and remove the solvent under reduced pressure.

Step 5: Deprotection

-

Hydrolysis of the Ester: Treat the fully iodinated and protected intermediate with a base such as lithium hydroxide in a mixture of THF and water to hydrolyze the methyl ester.

-

Removal of the N-Boc group: Following ester hydrolysis, acidify the reaction mixture with an acid like trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.

-

After the reaction is complete, neutralize the solution and extract the product. The crude L-Thyroxine-¹³C₆,¹⁵N can then be purified.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. These values are illustrative and can vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Protection | L-Tyrosine-¹³C₆,¹⁵N | N-Boc-L-Tyrosine-¹³C₆,¹⁵N methyl ester | 95-98[1] |

| 2 | Di-iodination | Protected Tyrosine | Di-iodo Tyrosine derivative | 80-90[1] |

| 3 | Ullmann Condensation | Di-iodo Tyrosine derivative | Diaryl ether intermediate | 60-75 |

| 4 | Iodination | Diaryl ether intermediate | Tetra-iodo intermediate | 70-85 |

| 5 | Deprotection | Protected Thyroxine | L-Thyroxine-¹³C₆,¹⁵N | 85-95 |

Purification of L-Thyroxine-¹³C₆,¹⁵N

Purification of the final product is crucial to remove any remaining starting materials, reagents, and byproducts. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Purification Workflow

Experimental Protocols

Purification by Preparative RP-HPLC

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is effective.

-

Procedure: Dissolve the crude L-Thyroxine-¹³C₆,¹⁵N in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase). Inject the solution onto the preparative HPLC column. Collect fractions and analyze them by analytical HPLC to identify those containing the pure product. Pool the pure fractions and lyophilize to obtain the purified L-Thyroxine-¹³C₆,¹⁵N as a TFA salt.

Purification by Recrystallization

-

Solvent Selection: A suitable solvent system is one in which L-Thyroxine is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include ethanol/water or acetic acid/water mixtures.

-

Procedure: Dissolve the crude or HPLC-purified L-Thyroxine in a minimal amount of the hot solvent. If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Assessment

The purity of the final L-Thyroxine-¹³C₆,¹⁵N should be assessed using a combination of analytical techniques.

| Technique | Purpose | Typical Purity Specification |

| Analytical HPLC | To determine the chemical purity and identify any impurities. | >98% |

| Chiral HPLC | To confirm the enantiomeric purity (L-enantiomer). | >99% L-enantiomer |

| Mass Spectrometry | To confirm the molecular weight and isotopic enrichment. | Correct isotopic pattern and mass |

| NMR Spectroscopy | To confirm the chemical structure. | Spectrum consistent with the proposed structure |

Biological Context: The Thyroid Hormone Signaling Pathway

L-Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), in peripheral tissues. Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes. This signaling pathway is crucial for regulating metabolism, growth, and development.

In this pathway, L-Thyroxine (T4) is transported into the cell and converted to T3 by deiodinase enzymes.[3] T3 then enters the nucleus and binds to the thyroid hormone receptor (TR), which is typically heterodimerized with the retinoid X receptor (RXR).[3] This hormone-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This leads to changes in protein synthesis and ultimately, the physiological effects associated with thyroid hormones.

This guide provides a foundational understanding of the synthesis, purification, and biological relevance of L-Thyroxine-¹³C₆,¹⁵N, serving as a valuable resource for researchers in the field.

References

A Technical Guide to Commercial L-Thyroxine-¹³C₆,¹⁵N for Researchers and Drug Development Professionals

An In-depth Resource on Availability, Quality Control, and Application

This technical guide provides a comprehensive overview of commercially available L-Thyroxine-¹³C₆,¹⁵N, an essential internal standard for the accurate quantification of thyroxine in complex biological matrices. Aimed at researchers, scientists, and drug development professionals, this document details the commercial landscape, provides key quality control parameters, and outlines established experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction to Isotopically Labeled L-Thyroxine

L-Thyroxine (T4) is a principal hormone secreted by the thyroid gland, playing a critical role in regulating metabolism, growth, and development.[1][2] Accurate measurement of T4 levels is crucial for diagnosing and monitoring thyroid disorders. Stable isotope-labeled L-Thyroxine, such as L-Thyroxine-¹³C₆,¹⁵N, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). This method offers high precision and accuracy by correcting for variations in sample preparation and instrument response.[3][4][5] The incorporation of six ¹³C atoms and one ¹⁵N atom results in a mass shift that is readily distinguishable from the endogenous analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Commercial Suppliers and Product Specifications

A variety of vendors supply L-Thyroxine-¹³C₆,¹⁵N and other isotopically labeled versions of L-Thyroxine. The products are typically available as neat solids (powders) or in solution at specified concentrations. Researchers should carefully consider the product specifications to ensure suitability for their specific application.

| Supplier | Product Name | Catalog Number (Example) | Form | Isotopic Purity | Chemical Purity | Notes |

| MedchemExpress | L-Thyroxine-¹³C₆,¹⁵N | HY-18341S3 | Solid | Not specified | Not specified | For research use only.[6] |

| InvivoChem | L-Thyroxine-¹³C₆,¹⁵N | V65043 | Solid | ≥98% | Not specified | For research use only.[7] |

| Sigma-Aldrich (Cerilliant) | L-Thyroxine-¹³C₆ solution | T-076 | 100 µg/mL in methanol with 0.1N NH₃ | Not specified | Certified Reference Material | Suitable for quantitation of free and total T4 serum levels by LC-MS/MS.[8] |

| Cambridge Isotope Laboratories, Inc. | L-Thyroxine (ring-¹³C₁₂, 99%) | CLM-8931-PK | Solid | 99 atom % ¹³C | 97% | Note: This is ¹³C₁₂ labeled, not ¹³C₆,¹⁵N.[9] |

| Cambridge Isotope Laboratories, Inc. | L-Thyroxine (tyrosine-ring-¹³C₆, 99%) | CLM-6725-PK | Solid | 99 atom % ¹³C | 90% | Note: This is ¹³C₆ labeled.[10][11] |

| Qmx Laboratories | L-Thyroxine-[L-Tyr-ring-¹³C₆] hydrochloride | QX129759 | Not specified | Not specified | Not specified | Specializes in synthesis of isotopically labeled Thyroxine standards.[12] |

Experimental Protocols: Quantification of Thyroxine using LC-MS/MS

The use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard is central to robust LC-MS/MS assays for the quantification of T4 in biological samples, most commonly serum or plasma. Below are generalized yet detailed methodologies based on established protocols.[3][5][13]

Sample Preparation

The goal of sample preparation is to extract thyroxine from the biological matrix while removing interfering substances such as proteins and phospholipids. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation

-

To 100 µL of serum or plasma, add a known amount of L-Thyroxine-¹³C₆,¹⁵N internal standard solution.

-

Add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 200 µL of serum, add the internal standard and 600 µL of a precipitation solvent (e.g., acetonitrile). Vortex and centrifuge to pellet proteins. Collect the supernatant.[14]

-

Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.[14]

-

Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[14]

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% formic acid in water) to remove polar interferences, followed by 1 mL of a stronger organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.[14]

-

Elution: Elute the analyte and internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[14]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[14]

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column.

-

Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: Methanol

-

Gradient: A typical gradient starts at a lower percentage of organic phase (e.g., 40% B), ramps up to a high percentage (e.g., 98% B) to elute the analytes, and then returns to initial conditions for column re-equilibration.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5-20 µL

Tandem Mass Spectrometry (MS/MS)

Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in either positive or negative mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Example Transitions:

-

L-Thyroxine (T4): The specific mass transitions would be determined during method development, but would involve the precursor ion (M+H)⁺ or (M-H)⁻ and a characteristic product ion.

-

L-Thyroxine-¹³C₆,¹⁵N: The precursor and product ions will be shifted by the mass of the incorporated stable isotopes.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the quantification of L-Thyroxine in a biological sample using an isotopically labeled internal standard.

Thyroid Hormone Signaling Pathway

L-Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3). T3 then binds to thyroid hormone receptors (TRs) in the nucleus, which in turn regulate gene expression. This pathway is critical for cellular metabolism and development.

Conclusion

L-Thyroxine-¹³C₆,¹⁵N is an indispensable tool for high-quality bioanalytical research and drug development involving thyroxine. The commercial availability of this and other isotopically labeled standards, coupled with robust and well-documented analytical methods like LC-MS/MS, empowers researchers to obtain precise and accurate quantitative data. This guide provides a foundational understanding of the available resources and methodologies to support the scientific community in their research endeavors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The analysis of thyroxine in human serum by an 'exact matching' isotope dilution method with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Thyroxine-13C6,15N (L-Thyroxine-13C6) | Isotope-Labeled Compounds | 1431868-11-9 | Invivochem [invivochem.com]

- 8. CERILLIANT L-Thyroxine-13C6 Solution, 100 g/mL in Methanol with 0.1N NH3, | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Thyroxine (tyrosine-ring-¹³Câ, 99%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. L-THYROXINE | Eurisotop [eurisotop.com]

- 12. researchgate.net [researchgate.net]

- 13. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isotopic Purity of L-Thyroxine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Thyroxine-¹³C₆,¹⁵N is a stable isotope-labeled analog of the thyroid hormone L-Thyroxine. It serves as an indispensable internal standard for quantitative bioanalytical studies, particularly in isotope dilution mass spectrometry (ID-MS) assays. The accuracy and reliability of such studies are fundamentally dependent on the isotopic and chemical purity of the internal standard. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical methodologies for assessing the isotopic purity of L-Thyroxine-¹³C₆,¹⁵N.

Synthesis and Purification Overview

The synthesis of L-Thyroxine-¹³C₆,¹⁵N is a multi-step process that begins with isotopically labeled precursors. A common synthetic route involves starting with ¹³C₆-labeled L-Tyrosine and incorporating ¹⁵N.

A representative synthesis workflow is outlined below. The process begins with commercially available ¹³C₉-¹⁵N-L-tyrosine, which undergoes protection of the amine and carboxylic acid groups. This is followed by iodination and a coupling reaction to form the thyronine backbone. Subsequent iodination of the outer ring and deprotection steps yield the final product, L-Thyroxine-¹³C₉,¹⁵N.[1] Purification is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).[1]

Isotopic Purity Assessment: Experimental Protocols

The determination of isotopic purity is critical and is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Objective: To determine the isotopic enrichment of ¹³C and ¹⁵N and to identify and quantify any isotopologues with incomplete labeling.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography system (LC-MS).

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of L-Thyroxine-¹³C₆,¹⁵N in a suitable solvent (e.g., methanol with 0.1N NH₃).

-

Perform serial dilutions to obtain a working concentration suitable for the instrument's linear range.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Mass Analyzer: Set to a high resolution (>60,000).

-

Scan Range: A narrow scan range around the expected m/z of the analyte and its isotopologues.

-

Data Analysis: The isotopic distribution of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the fully labeled species (all six carbons as ¹³C and one nitrogen as ¹⁵N) and any partially labeled species are used to calculate the isotopic enrichment.

-

Data Interpretation: The isotopic enrichment is calculated by comparing the measured isotope pattern to the theoretical pattern for a given level of enrichment. Specialized software can be used to deconvolute the isotopic clusters and provide a quantitative measure of enrichment for both ¹³C and ¹⁵N.[2][3]

Quantitative NMR (qNMR) Spectroscopy

Objective: To provide an independent, absolute quantitative method for purity assessment and to confirm the position of the isotopic labels.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of L-Thyroxine-¹³C₆,¹⁵N and a certified internal standard (e.g., ethylparaben) into an NMR tube.[4]

-

Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

-

¹H-NMR Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.

-

Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the known purity of the internal standard and the integral ratios.

-

-

¹³C and ¹⁵N-NMR Acquisition:

-

Acquire ¹³C and ¹⁵N NMR spectra. While ¹³C NMR is relatively routine, ¹⁵N NMR can be more challenging due to the lower gyromagnetic ratio and natural abundance of the nucleus.[5]

-

For ¹⁵N NMR, specialized pulse sequences such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance sensitivity.[6][7]

-

The spectra will confirm the positions of the ¹³C and ¹⁵N labels and can be used to detect any unlabeled material.

-

Data Interpretation: The chemical shifts and coupling constants in the ¹³C and ¹⁵N spectra confirm the location of the isotopic labels. The absence of signals at the chemical shifts corresponding to the unlabeled positions indicates high isotopic enrichment.

Data Presentation

The following tables summarize the expected quantitative data for a typical batch of high-purity L-Thyroxine-¹³C₆,¹⁵N.

Table 1: Isotopic Purity and Enrichment

| Parameter | Specification | Typical Value | Method |

| ¹³C Isotopic Enrichment | ≥ 98% | 99.2% | Mass Spectrometry |

| ¹⁵N Isotopic Enrichment | ≥ 98% | 99.5% | Mass Spectrometry, ¹⁵N NMR |

| Chemical Purity | ≥ 95% | > 98% | HPLC, qNMR |

Table 2: Common Chemical and Isotopic Impurities

| Impurity | Type | Typical Abundance | Method of Detection |

| Unlabeled L-Thyroxine | Chemical/Isotopic | < 0.5% | LC-MS, NMR |

| L-Thyroxine-¹³C₅,¹⁵N | Isotopic | < 1.0% | Mass Spectrometry |

| L-Thyroxine-¹³C₆ | Isotopic | < 1.0% | Mass Spectrometry |

| Liothyronine (T3) | Chemical | < 0.1% | HPLC-MS |

| Diiodothyronine (T2) | Chemical | < 0.1% | HPLC-MS |

| Synthesis-related impurities | Chemical | < 0.5% | HPLC-MS |

Visualization of Key Concepts

References

- 1. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 6. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Illuminating Thyroid Hormone Dynamics: A Technical Guide to Stable Isotope Applications

For Immediate Release

[City, State] – [Date] – In a significant stride for endocrine research and drug development, the application of stable isotope labeling is providing unprecedented insights into the complex lifecycle of thyroid hormones. This in-depth technical guide explores the core methodologies, quantitative data, and experimental protocols that are empowering researchers to unravel the intricacies of thyroid hormone metabolism, kinetics, and signaling pathways. This powerful analytical technique offers a safer and more precise alternative to traditional radioisotope labeling, enabling detailed investigation into thyroid physiology and pathology.

Stable isotopes, which are non-radioactive variants of elements, serve as powerful tracers to track the fate of thyroid hormones within biological systems.[1][2][3] By incorporating isotopes such as Carbon-13 (¹³C) or Deuterium (²H) into thyroid hormone molecules, scientists can distinguish exogenously administered hormones from endogenous production, allowing for precise pharmacokinetic and metabolic studies.[4][5][6] This approach has proven invaluable in understanding the effects of various factors like age, sex, and weight on levothyroxine (T4) metabolism.[4][5][7]

Quantitative Insights into Thyroid Hormone Pharmacokinetics

The use of stable isotope-labeled levothyroxine, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled highly accurate pharmacokinetic (PK) studies.[4][5][8] This methodology overcomes the limitations of immunoassays, which can lack specificity and be prone to interference.[8][9][10]

A pivotal study utilizing ¹³C-labeled levothyroxine (¹³C-LT4) provided detailed pharmacokinetic parameters in adults being treated for hypothyroidism. The ability to distinguish the administered ¹³C-LT4 from the patient's own T4 allowed for precise measurement of its absorption, distribution, metabolism, and excretion.[4]

Table 1: Pharmacokinetic Parameters of ¹³C-Levothyroxine in Adults [4]

| Parameter | Median Value | Range |

| Oral Clearance (CL/F) | 0.712 L/h | - |

| Apparent Volume of Distribution (V/F) | 164.9 L | 34 - 587.5 L |

| Time to Peak Concentration (Tmax) | 4 h | 1.5 - 24 h |

| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/µg | 2 - 20 ng/L |

| Half-life (t1/2) | 166 h | 51.4 - 310.8 h |

These studies have also shed light on the influence of age on levothyroxine pharmacokinetics, revealing subtle but important differences between younger and older adults.[4]

Table 2: Comparison of ¹³C-Levothyroxine Pharmacokinetics by Age Group [4]

| Parameter | ≤60 years (Median) | >60 years (Median) | Percent Change |

| Apparent Volume of Distribution (V/F) | 174.7 L | 157.4 L | -10% |

| Time to Peak Concentration (Tmax) | 4 h | 5 h | +25% |

| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L | 7.1 ng/L | -5% |

| Half-life (t1/2) | 166 h | 206.4 h | +24% |

Advanced Analytical Methodologies: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry stands as the gold standard for the quantitative analysis of thyroid hormones and their metabolites.[9][11] This technique involves adding a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured by LC-MS/MS, allowing for highly accurate and precise quantification that corrects for variations in sample preparation and instrument response.[9][10]

Numerous methods have been developed for the simultaneous measurement of multiple thyroid hormones and their metabolites in various biological matrices, including serum, plasma, and cell culture media.[12][13][14]

Table 3: Performance of a Validated LC-MS/MS Method for Thyroid Hormone Metabolites in Cell Culture Media [13]

| Parameter | Value |

| Linearity Range | 0.12 - 120 nM |

| Coefficient of Determination (R²) | 0.991 - 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.078 - 0.234 nM |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed overview of key experiments utilizing stable isotopes in thyroid hormone research.

Protocol 1: Pharmacokinetic Study of ¹³C-Labeled Levothyroxine[4][5]

-

Subject Enrollment: Recruit adult subjects undergoing levothyroxine treatment for hypothyroidism.

-

Tracer Administration: Administer a single oral dose of ¹³C-labeled levothyroxine (¹³C-LT4).

-

Sample Collection: Collect serial plasma samples over a 120-hour period. A baseline sample is collected prior to ¹³C-LT4 administration.

-

Sample Preparation:

-

Add a known amount of an appropriate internal standard (e.g., ¹³C₉-¹⁵N-T4) to each plasma sample.

-

Precipitate proteins using a solvent like methanol.

-

Centrifuge the samples and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a liquid chromatography system coupled with a tandem mass spectrometer.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of a mixture of water and methanol with an additive like acetic acid.[15]

-

Operate the mass spectrometer in selective reaction monitoring (SRM) mode to detect and quantify both the ¹³C-LT4 and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of ¹³C-LT4 in each plasma sample using the ratio of its peak area to that of the internal standard.

-

Perform non-compartmental pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, Tmax, Cmax, and half-life.

-

Protocol 2: Quantification of Thyroid Hormones by Isotope Dilution LC-MS/MS[9][11]

-

Sample Preparation:

-

Take 100 µL of serum.

-

Add a deuterium-labeled internal standard (e.g., L-thyroxine-d₂).[9]

-

Precipitate proteins with methanol.

-

Centrifuge and inject the supernatant onto the LC-MS/MS system.

-

-

Chromatography and Mass Spectrometry:

-

Quantification:

-

Create a calibration curve using standards with known concentrations of T4 and T3.

-

Determine the concentration of endogenous T4 and T3 in the samples based on the isotope dilution principle.

-

Protocol 3: Deiodinase Activity Assay (Adapted from radioisotope methods)[16][17][18]

While many deiodinase assays historically used radioiodine, the principles can be adapted for stable isotope tracers and LC-MS/MS detection.

-

Tissue/Cell Lysate Preparation: Prepare lysates from tissues or cells of interest in a suitable buffer containing dithiothreitol (DTT).

-

Incubation:

-

Incubate the lysate with a stable isotope-labeled substrate (e.g., ¹³C₆-T4 for D2 activity or ¹³C₆-rT3 for D1 activity) at 37°C.

-

-

Reaction Termination: Stop the reaction by adding an ice-cold solution, such as 5% bovine serum albumin (BSA).

-

Extraction: Extract the iodothyronines from the reaction mixture.

-

LC-MS/MS Analysis: Quantify the production of the deiodinated metabolite (e.g., ¹³C₆-T3 from ¹³C₆-T4) using a validated isotope dilution LC-MS/MS method.

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Visualizing Thyroid Hormone Signaling Pathways

Understanding the molecular cascades initiated by thyroid hormones is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways.

Caption: TSH-stimulated thyroid hormone synthesis pathways.[16][17][18]

Caption: Genomic and non-genomic actions of thyroid hormone (T3).[19][20]

The Future of Thyroid Research

The integration of stable isotope methodologies into thyroid hormone research is revolutionizing our understanding of thyroid physiology and the management of thyroid disorders. These techniques provide a robust platform for drug development, enabling precise evaluation of the pharmacokinetics and efficacy of new therapeutic agents. As analytical technologies continue to advance, the application of stable isotopes will undoubtedly lead to further breakthroughs in personalized medicine for patients with thyroid disease.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. metsol.com [metsol.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mapping endocrine networks by stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of free, unbound thyroid hormones by liquid chromatography‐tandem mass spectrometry: A mini‐review of the medical rationale and analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotope dilution tandem mass spectrometric method for T4/T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

L-Thyroxine-13C6,15N for In Vivo Metabolic Studies: A Technical Guide

Introduction

L-Thyroxine (T4) is a critical hormone produced by the thyroid gland, essential for regulating metabolism, growth, and development.[1][2] Understanding its complex in vivo kinetics—absorption, distribution, metabolism, and excretion—is paramount for both clinical management of thyroid disorders and the development of new therapeutic agents. Stable isotope-labeled compounds, such as L-Thyroxine-¹³C₆,¹⁵N, serve as powerful tools for these investigations.[3][4] By incorporating heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), the labeled T4 becomes distinguishable from the endogenous hormone by mass spectrometry, allowing for precise tracing and quantification without the use of radioactive materials.[3][5] This guide provides an in-depth overview of the application of L-Thyroxine-¹³C₆,¹⁵N in metabolic research, detailing experimental protocols, quantitative data, and the underlying biochemical pathways.

Core Principles of Stable Isotope Tracing

The fundamental advantage of using a stable isotope-labeled tracer like L-Thyroxine-¹³C₆,¹⁵N is the ability to differentiate between the exogenously administered hormone and the endogenous pool already present in the biological system.[5] Since the labeled and unlabeled molecules are chemically and pharmacologically identical, the tracer accurately reflects the metabolic fate of the native hormone.[5] Mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can easily distinguish the mass difference, enabling precise pharmacokinetic (PK) parameter estimation without interference from endogenous T4.[5][6]

Metabolic Pathways of L-Thyroxine

The metabolic activity of thyroid hormones is primarily controlled by a group of enzymes called deiodinases, which catalyze the removal of iodine atoms.[3][7] The prohormone T4 is converted to the more biologically active hormone, 3,3',5-triiodothyronine (T3), through outer ring deiodination by Type 1 (D1) and Type 2 (D2) deiodinases.[7] Conversely, inner ring deiodination of T4 by Type 3 (D3) deiodinase produces the inactive metabolite, reverse T3 (rT3).[7] These pathways are critical for modulating thyroid hormone activity at both the systemic and cellular levels.[1][7]

Experimental Design for In Vivo Pharmacokinetic Studies

A typical pharmacokinetic study using L-Thyroxine-¹³C₆,¹⁵N involves administering a single, known dose of the labeled compound to subjects and collecting serial plasma or serum samples over a defined period.[5][8] The concentration of the labeled T4 in these samples is then quantified using a validated LC-MS/MS assay.[5] This allows for the calculation of key PK parameters that describe the absorption and disposition of the hormone.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Thyroid Hormone Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope-dilution liquid chromatography/tandem mass spectrometry method for determination of thyroxine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of L-Thyroxine-13C6,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and experimental information for L-Thyroxine-13C6,15N, a stable isotope-labeled version of the thyroid hormone L-Thyroxine (T4). Given that specific safety data for the isotopically labeled compound is limited, this document extrapolates from the well-established safety profile of unlabeled L-Thyroxine. The primary use of this compound is as an internal standard for quantitative analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and as a tracer in metabolic and pharmacokinetic studies.[1]

Physicochemical and Stability Data

This compound is chemically identical to L-Thyroxine, with the exception of the incorporation of six Carbon-13 atoms and one Nitrogen-15 atom. This labeling results in a higher molecular weight, which allows it to be distinguished from its endogenous counterpart in mass spectrometry-based assays.

| Property | Value/Information | Source |

| Molecular Formula | ¹³C₆C₉H₁₁I₄¹⁵NO₄ | [2] |

| Molecular Weight | 786.80 g/mol | [1][2] |

| Appearance | Typically exists as a solid at room temperature. | [2] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] Sparingly soluble in aqueous buffers.[3] | [3] |

| Storage Temperature | Powder (Long-term): -20°C for up to 3 years.[2] In Solvent: -80°C for up to 6 months; -20°C for 1 month.[2] | [2] |

| Light Sensitivity | L-Thyroxine is sensitive to light.[3] The compound should be protected from light. | [3] |

| pH Sensitivity | L-Thyroxine stability is pH-dependent, with degradation observed at both acidic and alkaline pH. | [3] |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [4] |

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards are considered equivalent to those of unlabeled L-Thyroxine. The stable isotope labeling does not impart radioactivity.[5]

GHS Hazard Classification (for L-Thyroxine):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[6] |

| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction.[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Thyroid, Cardio-vascular system, Kidney) through prolonged or repeated exposure.[6][7] |

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H317: May cause an allergic skin reaction.[6]

-

H361: Suspected of damaging fertility or the unborn child.[6]

-

H372: Causes damage to organs through prolonged or repeated exposure.[6][7]

Precautionary Statements:

-

P260: Do not breathe dust.[7]

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P314: Get medical advice/attention if you feel unwell.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Handling, Personal Protective Equipment, and First Aid

Engineering Controls:

-

Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk, especially when handling the solid/powder form.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[5] A face shield may be appropriate if there is a potential for direct contact.[8]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal techniques.[5]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.[9]

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not eat, drink, or smoke in laboratory areas.[5]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

Spill and Disposal Procedures

Spill Response:

-

For small spills, absorb with an inert material, sweep up, and place into a suitable, closed container for disposal.[5]

-

Avoid generating dust.[5]

-

Personnel involved in clean-up should wear appropriate PPE.[10]

-

Contain the source of the spill if it is safe to do so.[10]

Disposal:

-

Dispose of contents and containers in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[7]

Toxicological Information

Overdose symptoms of L-Thyroxine include weight loss, palpitations, nervousness, diarrhea, abdominal cramps, sweating, tachycardia, cardiac arrhythmias, tremors, headache, and insomnia.[11] Acute overdose is often mild, but chronic overexposure can lead to more severe symptoms similar to thyrotoxicosis.[12]

| Toxicity Data (for L-Thyroxine) | Value | Species |

| Oral TDLO (Lowest Published Toxic Dose) | 328 µg/kg | Human |

| Subcutaneous TDLO | 1.75 mg/kg/7D (intermittent) | Rat |

Data sourced from Cayman Chemical Safety Data Sheet.

Experimental Protocols and Workflows

This compound is invaluable for studies requiring the differentiation between exogenously administered and endogenously produced thyroxine.

Protocol: Quantification of Serum Thyroxine by LC-MS/MS

This protocol describes a general method for the quantification of total T4 in serum samples using this compound as an internal standard (ISTD).

Materials:

-

Serum samples, calibrators, and quality controls.

-

This compound (Internal Standard).

-

Acetonitrile (ACN).

-

Ethyl Acetate.

-

Formic Acid.

-

Methanol (MeOH).

-

Water (LC-MS grade).

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata-X reverse phase).[13]

Procedure:

-

Sample Preparation:

-

To 200 µL of serum sample, add 20 µL of the this compound ISTD working solution (e.g., at 200 ng/mL). Vortex briefly.

-

Protein Precipitation: Add 200 µL of Acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Liquid-Liquid Extraction (LLE): Add 1.2 mL of Ethyl Acetate, vortex for 1 minute, and then centrifuge for 10 minutes at >10,000 rpm.

-

Transfer the upper organic layer to a new tube.

-

Dry the extract under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution:

-

Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 3:1 water:methanol.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

-

Chromatography: Use a C18 or similar reversed-phase column for separation. A gradient elution with mobile phases containing water with 0.1% formic acid and methanol with 0.1% formic acid is common.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous L-Thyroxine and the this compound ISTD.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the ISTD.

-

Determine the concentration of the analyte in the unknown samples by plotting this ratio against a standard curve prepared with known concentrations of the analyte.

-

Workflow: In Vivo Pharmacokinetic Study

This workflow outlines the key steps in conducting a pharmacokinetic (PK) study in human subjects using a tracer dose of labeled L-Thyroxine.

Objective: To determine pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) of levothyroxine.

Procedure:

-

Subject Recruitment: Enroll subjects being treated with a stable dose of levothyroxine for hypothyroidism.[14]

-

Tracer Administration:

-

On the study day, withhold the subject's usual levothyroxine dose.

-

Administer a single oral dose of this compound, typically equivalent to their daily maintenance dose.[15]

-

Subjects should fast for at least eight hours before and two hours after ingesting the tracer dose to ensure consistent absorption.[14]

-

-

Serial Blood Sampling:

-

Collect a pre-dose blood sample (time 0).

-

Collect a series of post-dose blood samples at specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).[15]

-

-

Sample Processing:

-

Process blood samples to obtain serum.

-

Store serum aliquots at -80°C until analysis.[15]

-

-

Bioanalysis:

-

Quantify the concentration of this compound in each serum sample using a validated LC-MS/MS method as described previously.

-

-

Pharmacokinetic Analysis:

-

Use the concentration-time data to perform a non-compartmental analysis (NCA).

-

Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), CL/F (oral clearance), and t1/2 (half-life).[14]

-

Visualizations: Pathways and Workflows

Thyroid Hormone Signaling Pathway

The actions of thyroid hormone are mediated through both genomic and non-genomic pathways. L-Thyroxine (T4) is a prohormone that is converted to the more active form, T3, within cells. T3 then binds to nuclear thyroid hormone receptors (TRs) to regulate gene expression or acts on membrane receptors to initiate rapid signaling cascades.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (L-Thyroxine-13C6) | Isotope-Labeled Compounds | 1431868-11-9 | Invivochem [invivochem.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merck.com [merck.com]

- 9. bio.vu.nl [bio.vu.nl]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. Thyroxine Poisoning - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. wikem.org [wikem.org]

- 13. japsonline.com [japsonline.com]

- 14. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

A Technical Guide to the Stability and Storage of L-Thyroxine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled compound L-Thyroxine-¹³C₆,¹⁵N. The information presented is critical for ensuring the integrity and accuracy of research and developmental studies involving this compound. This guide summarizes quantitative data, details experimental protocols for stability assessment, and provides visual representations of key processes.

Introduction to L-Thyroxine-¹³C₆,¹⁵N

L-Thyroxine-¹³C₆,¹⁵N is a stable isotope-labeled version of L-Thyroxine (T4), a synthetic thyroid hormone used in the management of hypothyroidism. The labeling with six Carbon-13 atoms and one Nitrogen-15 atom makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[1][2] The stability of this compound is paramount to the reliability of experimental results. Like its unlabeled counterpart, L-Thyroxine-¹³C₆,¹⁵N is susceptible to degradation influenced by environmental factors such as light, temperature, humidity, and air.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of L-Thyroxine-¹³C₆,¹⁵N is presented in the table below.

| Property | Value |

| Molecular Formula | ¹³C₆C₉H₁₁I₄¹⁵NO₄ |

| Molecular Weight | 786.80 g/mol |

| CAS Number | 1431868-11-9 |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

(Data sourced from InvivoChem)[5]

Stability and Storage Conditions

The stability of L-Thyroxine-¹³C₆,¹⁵N is highly dependent on its physical state (solid vs. in solution) and the storage environment. The following tables provide a summary of recommended storage conditions and stability data.

Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

(Data sourced from InvivoChem and MedchemExpress)[2][5]

Factors Affecting Stability

L-Thyroxine is known to be sensitive to several factors that can induce degradation:

-

Light: Exposure to light, particularly direct sunlight, can cause significant decomposition.[6]

-

Temperature: Elevated temperatures accelerate degradation, with rapid degradation observed at 60°C.[3][6]

-

Humidity and Moisture: The presence of moisture can lead to rapid degradation, especially at higher temperatures.[3]

-

Air (Oxygen): The molecule can be susceptible to oxidation.

-

pH: Stability can be influenced by the pH of the solution. The drug appears to be more stable in acidic medium.[6]

-

Excipients: In formulated products, certain excipients can promote degradation.[3][4]

Degradation Pathways

The primary degradation pathways for L-Thyroxine in the solid-state are deiodination and deamination.[3][7] In solution, deiodination is a major degradation pathway.[7] These processes lead to the formation of several known degradation products, including:

-

3,3',5-triiodothyronine (T3)

-

3,5-diiodothyronine (T2)

-

Thyronine (T0)

-

3,3',5,5'-tetraiodothyroacetic acid (T4AA)

-

3,3',5-triiodothyroacetic acid (T3AA)

-

3,5-diiodothyroacetic acid (T2AA)

-

Tyrosine (Tyr)

-

Di-iodotyrosine (DIT)

-

Mono-iodotyrosine (MIT)

The metabolic fate of L-Thyroxine in vivo primarily involves enzymatic deiodination to form the more active T3 hormone, a process catalyzed by deiodinases.[1][8] While this is a metabolic conversion rather than chemical degradation in storage, understanding this pathway is crucial for researchers studying its biological activity.

Below is a diagram illustrating the metabolic pathway of L-Thyroxine.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9][10][11]

Sample Preparation

-

Stock Solution: Prepare a stock solution of L-Thyroxine-¹³C₆,¹⁵N in a suitable solvent. A common diluent is 0.01 M methanolic NaOH.[9]

-

Working Solutions: Dilute the stock solution to the desired concentration for analysis.

-

Stress Samples: To perform forced degradation studies, expose the solutions to various stress conditions:

-

Acid/Base Hydrolysis: Adjust the pH with acid (e.g., HCl) or base (e.g., NaOH) and incubate.

-

Oxidation: Add an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Incubate solutions at elevated temperatures (e.g., 60°C).[3]

-

Photostability: Expose solutions to a controlled light source (e.g., UV lamp or direct sunlight).[6]

-

HPLC Method for Stability Testing

The following is a representative HPLC method for the analysis of L-Thyroxine and its degradation products.

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of trifluoroacetic acid (0.1%, v/v, pH 3) and acetonitrile |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 223 nm or 225 nm |

| Injection Volume | Variable, depending on concentration |

| Internal Standard | Theophylline (example) |

(This is a composite method based on several sources. Method validation according to FDA, USP, and ICH guidelines is crucial.)[9][11][12]

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study of L-Thyroxine-¹³C₆,¹⁵N.

Conclusion

The stability of L-Thyroxine-¹³C₆,¹⁵N is a critical factor for its effective use in research and development. Adherence to recommended storage conditions, particularly protection from light and elevated temperatures, is essential to minimize degradation. For quantitative applications, the use of a validated, stability-indicating analytical method, such as HPLC, is imperative to ensure the accuracy and reliability of the data. The information and protocols provided in this guide serve as a valuable resource for professionals working with this important isotopically labeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Thyroxine-13C6,15N (L-Thyroxine-13C6) | Isotope-Labeled Compounds | 1431868-11-9 | Invivochem [invivochem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of L-Thyroxine using L-Thyroxine-¹³C₆,¹⁵N Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate quantification of L-Thyroxine (T4), a critical thyroid hormone, in biological matrices is essential for clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive analytical technique for this purpose.[1][2] The use of a stable isotope-labeled internal standard, such as L-Thyroxine-¹³C₆,¹⁵N, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[3][4] This document provides detailed application notes and protocols for the quantitative analysis of L-Thyroxine in serum and plasma using L-Thyroxine-¹³C₆,¹⁵N as an internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and extracting L-Thyroxine from the complex biological matrix.[1] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (PPT) Protocol: [5] This method is rapid and straightforward, suitable for high-throughput analysis.

-

To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of the L-Thyroxine-¹³C₆,¹⁵N internal standard (ISTD) working solution (e.g., 200 ng/mL).[5][6]

-

Vortex briefly to mix.

-

Add 400 µL of cold acetonitrile to precipitate proteins.[5][6]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5][6]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) Protocol: [6] LLE offers a cleaner extract compared to PPT, reducing matrix effects.

-

To 200 µL of serum or plasma in a glass test tube, add 20 µL of the L-Thyroxine-¹³C₆,¹⁵N ISTD working solution (e.g., 200 ng/mL).[6]

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile and vortex for 1 minute.[6]

-

Add 1.2 mL of ethyl acetate and vortex for another minute.[6]

-

Centrifuge at 13,000 rpm for 10 minutes.[6]

-

Transfer the upper organic layer to a new tube.[6]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[6]

-

Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 3:1 water:methanol) and vortex.[5][6]

-

Transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve L-Thyroxine from other endogenous components. A C18 column is commonly used for this purpose.

| Parameter | Typical Value |

| HPLC System | Vanquish Horizon HPLC or equivalent[5][6] |

| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm[5] |

| Column Temperature | 50 °C[5] |

| Mobile Phase A | 0.1% Acetic Acid in Water[5][6] |

| Mobile Phase B | Methanol[5][6] |

| Flow Rate | 0.5 mL/min[5][6] |

| Injection Volume | 10 µL[5] |

| Gradient | See table below[5] |

LC Gradient Program: [5]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 75 | 25 |

| 4.0 | 2 | 98 |

| 5.0 | 2 | 98 |

| 5.1 | 75 | 25 |

| 6.0 | 75 | 25 |

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of L-Thyroxine and its internal standard. Electrospray ionization (ESI) in positive mode generally yields a better response for thyroxine.[6]

| Parameter | Typical Value |

| Mass Spectrometer | TSQ Altis or TSQ Quantiva Tandem Mass Spectrometer or equivalent[5][6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 600 °C[7] |

| IonSpray Voltage | 4500 V[7] |

| Curtain Gas | 45[7] |

| Nebulizer Gas (Gas 1) | 55[7] |

| Heater Gas (Gas 2) | 70[7] |

| Collision Gas | Nitrogen[7] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Thyroxine (T4) | 777.55 | 731.75 |

| L-Thyroxine-¹³C₆,¹⁵N | 784.5 | Calculated based on specific labeling |

Note: The exact m/z for the L-Thyroxine-¹³C₆,¹⁵N internal standard will depend on the specific isotopic labeling pattern. The product ion is often the same as the unlabeled analyte, resulting from the loss of the carboxyl group. The transition for L-Thyroxine (m/z 777.55 -> 731.75) is documented in the literature.[8]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of L-Thyroxine.

| Parameter | Result | Reference |

| Linearity Range | 1 pg/mL to 1000 ng/mL | [6] |

| Coefficient of Determination (R²) | > 0.98 | [5][6] |

| Lower Limit of Quantification (LLOQ) | pg/mL levels | [5] |

| Precision (%CV) | < 10% | [5] |

| Recovery | 81.3 - 111.9% | [9] |

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of L-Thyroxine using LC-MS/MS is depicted in the following diagram.

Caption: Workflow for L-Thyroxine quantification by LC-MS/MS.

This detailed application note provides a comprehensive guide for researchers and scientists to develop and implement a robust and reliable LC-MS/MS method for the quantification of L-Thyroxine in biological samples, utilizing L-Thyroxine-¹³C₆,¹⁵N as an internal standard to ensure high accuracy and precision.

References

- 1. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]

- 2. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. scispace.com [scispace.com]

Application Note: Quantification of L-Thyroxine in Human Serum using Isotope Dilution LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the accurate and precise quantification of L-Thyroxine (T4) in human serum. The method utilizes isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for its high specificity and accuracy.[1][2][3] A stable isotope-labeled L-Thyroxine is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis.[4][5] The protocol outlines procedures for sample preparation involving protein precipitation, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of L-Thyroxine in a complex biological matrix.

Introduction

L-Thyroxine (T4) is a primary hormone secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1] Accurate measurement of T4 levels in serum is essential for both clinical research and therapeutic drug monitoring. While immunoassays are commonly used, they can suffer from a lack of specificity and interference.[1][2][3] Isotope dilution mass spectrometry offers a highly specific and accurate alternative for the quantification of T4.[1][2][3] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., L-Thyroxine-d2, ¹³C₆-L-Thyroxine) to the sample at the beginning of the workflow.[1][4][5][6] The ratio of the endogenous analyte to the internal standard is measured by LC-MS/MS, allowing for precise quantification that corrects for any sample loss during preparation.

Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically enriched standard of the analyte to the sample. The key principle is that the isotopically labeled standard behaves chemically and physically identically to the endogenous analyte throughout the extraction, purification, and analysis process. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, irrespective of sample recovery.

Caption: Principle of Isotope Dilution for L-Thyroxine Quantification.

Experimental Protocols

Materials and Reagents

-

L-Thyroxine (T4) analytical standard

-

L-Thyroxine-d₂ (or other suitable stable isotope-labeled T4) as internal standard (IS)[1][6]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or ammonium acetate)[1]

-

Human serum (drug-free for calibration standards and quality controls)

-

Microcentrifuge tubes

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare stock solutions of L-Thyroxine and the internal standard (e.g., L-Thyroxine-d₂) in methanol at a concentration of 1 mg/mL.[6]

-

Working Solutions: Prepare intermediate working solutions of L-Thyroxine and the internal standard by diluting the stock solutions with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking drug-free human serum with the L-Thyroxine working solution to achieve a concentration range of 12.5 to 200 ng/mL.[1]

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., L-Thyroxine-d₂) in methanol at a concentration of 50 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human serum.[1]

Sample Preparation

-

To 100 µL of serum sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard.[1]

-

Add methanol for protein precipitation.[1]

-

Vortex the mixture vigorously.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.[1]

-

For cleaner samples, the supernatant can be further purified using Solid Phase Extraction (SPE).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

HPLC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Column: A C18 analytical column (e.g., Supelco LC-18-DB, 3.3 cm x 3.0 mm, 3.0 µm ID).[1]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate L-Thyroxine from other matrix components.

-

Ionization Mode: Positive or negative ion mode.[8]

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-Thyroxine and its internal standard. For example, for T4 in positive ion mode, the transition m/z 778 → [M+H]+ could be monitored.[8]

Experimental Workflow

Caption: Experimental Workflow for L-Thyroxine Quantification.

Quantitative Data Summary

The following tables summarize the expected performance of the method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 12.5 - 200 ng/mL[1] |

| Linearity (r²) | > 0.99[9] |

| Weighing | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 25 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 175 | < 15 | < 15 | 85 - 115 |